molecular formula C11H12N2O B3022907 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 29211-55-0

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B3022907
CAS RN: 29211-55-0
M. Wt: 188.23 g/mol
InChI Key: GENSTRUCMIZOCD-UHFFFAOYSA-N
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Description

The compound of interest, 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one, is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities and their utility as building blocks in organic synthesis. Pyrazolones are characterized by a 5-membered ring structure containing two nitrogen atoms and one ketone group. They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, a multicomponent transformation involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, malononitrile, and aromatic aldehydes in the presence of an electrogenerated anion of ethanol as the base has been described, leading to the formation of 1,4-dihydropyrano[2,3-c]pyrazole derivatives . Another synthesis route involves a one-pot reaction from 3-methyl-1-phenylpyrazol-5-one, mesyl azide, and K2CO3, yielding various pyrazolone derivatives . Additionally, the preparation of new 1H-pyrazole derivatives from aryl methyl ketones via Claisen condensation followed by cyclization with hydrazine monohydrate has been reported .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives has been extensively studied using techniques such as NMR, IR, ESI mass spectra, and X-ray crystallography. For example, the crystal structure of a pyrazolone derivative revealed extensive delocalization in the central fragment of the molecule and the presence of tautomeric forms . Another study presented the X-ray structure of a dihydro-1H-pyrazole derivative, showing a twisted conformation between the pyrazole and thiophene rings . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The reactivity of these compounds often involves the formation of hydrogen bonds, as seen in the synthesis of novel pyrazole derivatives where molecules are connected by N–H···N intermolecular hydrogen bonds to form cyclic dimers . The ability to form complexes with metals, such as copper(II), has also been observed, which is significant for their potential use in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's solubility, melting point, and stability. The thermal decomposition of these compounds has been studied using thermogravimetric analysis, providing insights into their stability under various conditions . Additionally, the nonlinear optical properties of these compounds have been investigated, which could be relevant for applications in materials science .

Safety And Hazards

The safety and hazards associated with “3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one” are not specified in the sources. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

Given the diverse pharmacological effects of pyrazole derivatives23, further research into “3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one” and similar compounds could potentially yield new therapeutic agents. However, more specific future directions are not provided in the sources.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

5-methyl-2-(2-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-5-3-4-6-10(8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENSTRUCMIZOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293883
Record name MLS002695141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one

CAS RN

29211-55-0
Record name MLS002695141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002695141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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